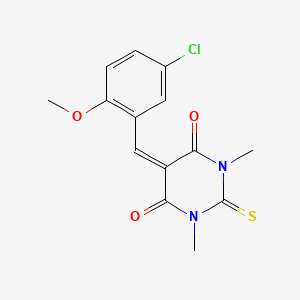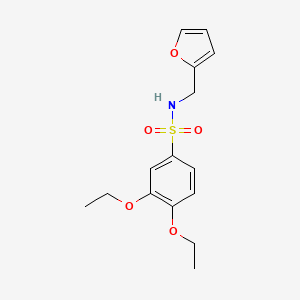![molecular formula C19H15N3O5 B5591805 2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)
2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic structures and incorporating specific functional groups through reactions such as condensation, cyclization, and hydrazide formation. For instance, studies have detailed the synthesis of compounds with similar structural motifs, indicating methodologies that might apply to our compound of interest. These processes generally require precise conditions, including specific solvents, catalysts, and temperatures to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using techniques such as X-ray crystallography and spectral analysis (NMR, IR, MS). These studies reveal the planarity or non-planarity of the compound's core structure, the dihedral angles between rings, and the presence of intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecule. For example, related research has shown that hydrazide derivatives can exhibit planar structures with significant intramolecular hydrogen bonding, suggesting similar characteristics might be found in our compound of interest.
Chemical Reactions and Properties
Compounds like our subject often participate in various chemical reactions, including but not limited to, nucleophilic substitution, condensation with aldehydes to form Schiff bases, and further cyclization to yield heterocyclic structures. These reactions are pivotal for modifying the compound's chemical properties and for the synthesis of derivatives with potential biological activities. The reactivity is significantly influenced by the presence of electron-donating or withdrawing groups within the molecule.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for its application in further chemical reactions. Such properties are determined through experimental measurements and can provide insights into the compound's stability, reactivity, and suitability for specific applications.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity with various reagents, stability under different conditions, and the mechanism of its reactions. These properties are influenced by the molecular structure, particularly the electronic distribution and the presence of functional groups. Studies on related compounds highlight the importance of nitro, furan, and naphthalene groups in determining reactivity, suggesting similar considerations would apply to our compound of interest.
- Synthesis and characterization of related compounds (E. İnkaya et al., 2011).
- Investigations on antimicrobial and antioxidant activities of nitro-substituted compounds (K. Devi et al., 2010).
- Structural and vibrational analysis of related hydrazide compounds (A. K. Srivastava et al., 2014).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Compounds synthesized from 2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide have demonstrated significant antimicrobial and anticancer activities. For instance, derivatives of naphtho[2,1-b]furyl-2-carboxyhydrazide have been screened for their antimicrobial, anthelmintic, anti-inflammatory, analgesic, and diuretic activities, showcasing a broad spectrum of potential therapeutic applications (Mahadevan & Vaidya, 2003). Additionally, some synthesized compounds involving naphthalen-1-ylmethyl and naphthalen-2-yloxymethyl derivatives have been evaluated for their in vitro anticancer activity, indicating moderate effectiveness against breast cancer cell lines (Salahuddin et al., 2014).
Antihypertensive Activity
Research has also explored the antihypertensive α-blocking potential of synthesized compounds based on thiosemicarbazides, triazoles, and Schiff bases, revealing good antihypertensive activities with low toxicity. These findings suggest a promising avenue for developing new antihypertensive agents (Abdel-Wahab et al., 2008).
Antioxidant Activity
Further investigations have identified compounds synthesized from naphtho[2,1-b]furan-2-carbohydrazide exhibiting antioxidant activities. These compounds were evaluated for their ability to scavenge free radicals, indicating their potential as antioxidant agents (Devi et al., 2010).
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(13-26-17-8-7-14-4-1-2-5-15(14)12-17)21-20-11-3-6-16-9-10-19(27-16)22(24)25/h1-12H,13H2,(H,21,23)/b6-3+,20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSYFCGCPXNPX-QNHQYDMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)
![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)